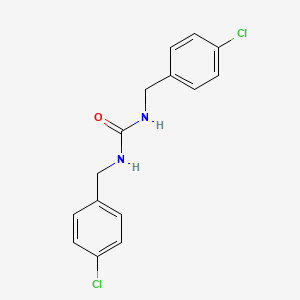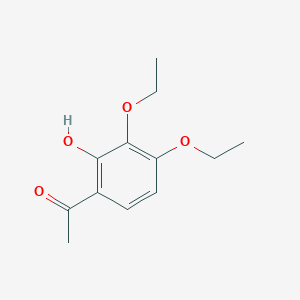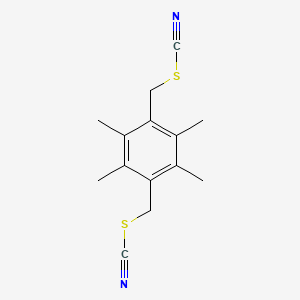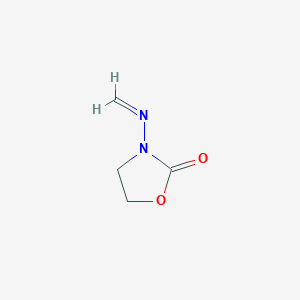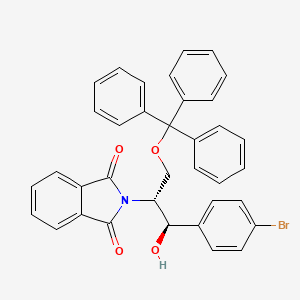
2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, phthalic anhydride, and trityl chloride. The key steps may involve:
- Formation of the isoindoline core through a condensation reaction.
- Introduction of the bromophenyl group via a Grignard reaction.
- Protection of the hydroxyl group using trityl chloride.
- Final coupling and purification steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry for scalability.
- Advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH), DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential as a therapeutic agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in catalysis and other industrial processes.
Mécanisme D'action
The mechanism of action of 2-((1R,2R)-1-(4-Bromophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1R,2R)-1-(4-Chlorophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
- 2-((1R,2R)-1-(4-Fluorophenyl)-1-hydroxy-3-(trityloxy)propan-2-YL)isoindoline-1,3-dione
Uniqueness
- The presence of the bromophenyl group may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
- The trityloxy group provides steric protection, influencing the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C36H28BrNO4 |
|---|---|
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
2-[(1R,2R)-1-(4-bromophenyl)-1-hydroxy-3-trityloxypropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C36H28BrNO4/c37-29-22-20-25(21-23-29)33(39)32(38-34(40)30-18-10-11-19-31(30)35(38)41)24-42-36(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,32-33,39H,24H2/t32-,33-/m1/s1 |
Clé InChI |
AOZWIBFLTNAQIG-CZNDPXEESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@@H](C4=CC=C(C=C4)Br)O)N5C(=O)C6=CC=CC=C6C5=O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C4=CC=C(C=C4)Br)O)N5C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


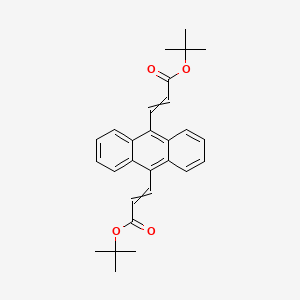
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)

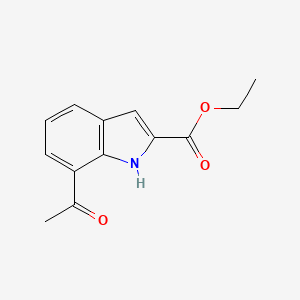
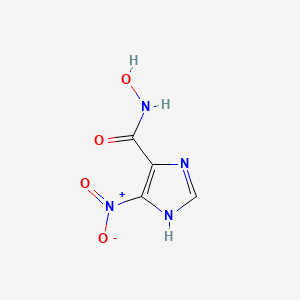
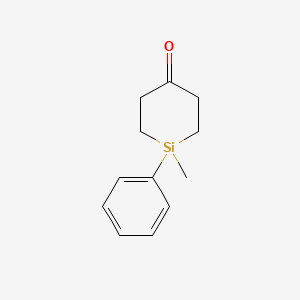


![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
